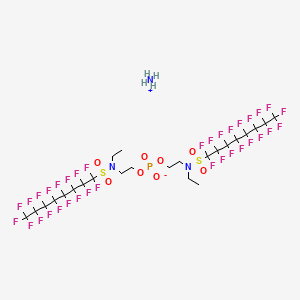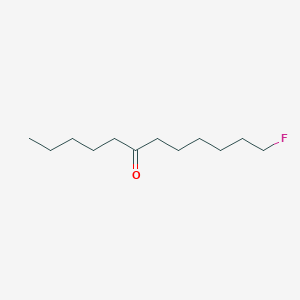
6-Dodecanone, 12-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dodecanone, 12-fluoro- is an organic compound with the molecular formula C12H23FO It is a fluorinated ketone, where the fluorine atom is positioned on the 12th carbon of the dodecanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dodecanone, 12-fluoro- typically involves the fluorination of 6-Dodecanone. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of 6-Dodecanone, 12-fluoro- may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process would include steps for purification and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Dodecanone, 12-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 12-fluorododecanoic acid.
Reduction: Formation of 12-fluoro-6-dodecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Dodecanone, 12-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms involving fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of fluorine.
Mécanisme D'action
The mechanism of action of 6-Dodecanone, 12-fluoro- involves its interaction with molecular targets through its ketone and fluorine functionalities. The fluorine atom can influence the compound’s reactivity and binding affinity to various targets, while the ketone group can participate in nucleophilic addition or substitution reactions. These interactions can modulate biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
6-Dodecanone: The non-fluorinated analog of 6-Dodecanone, 12-fluoro-.
12-Fluorododecanoic acid: The oxidized form of 6-Dodecanone, 12-fluoro-.
6-Dodecanol: The reduced form of 6-Dodecanone.
Uniqueness: 6-Dodecanone, 12-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Propriétés
Numéro CAS |
3833-07-6 |
|---|---|
Formule moléculaire |
C12H23FO |
Poids moléculaire |
202.31 g/mol |
Nom IUPAC |
12-fluorododecan-6-one |
InChI |
InChI=1S/C12H23FO/c1-2-3-6-9-12(14)10-7-4-5-8-11-13/h2-11H2,1H3 |
Clé InChI |
VIIIFBSDFZIZBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)CCCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


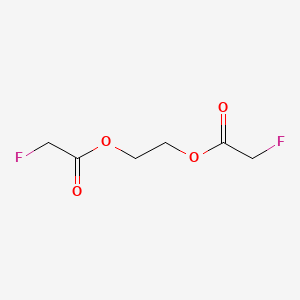
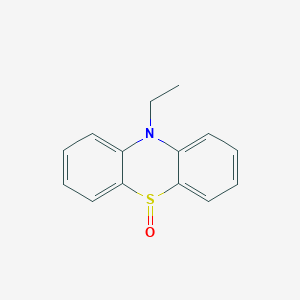

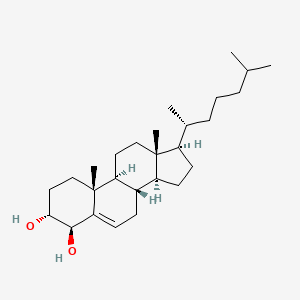
![N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417723.png)

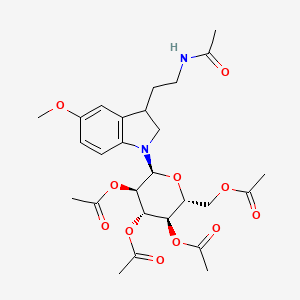
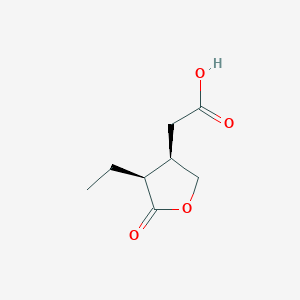
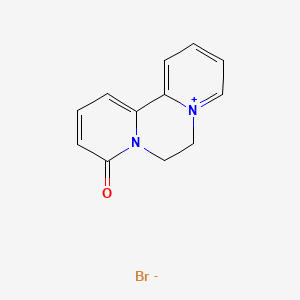
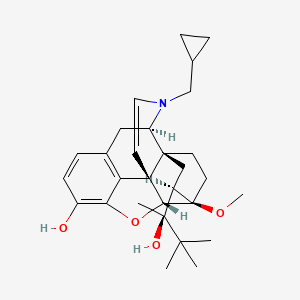
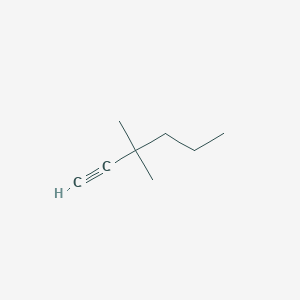
![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)
